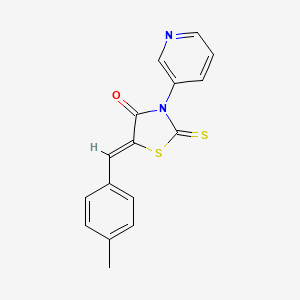![molecular formula C19H17Cl2N3OS B11652569 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyano group, a cyclohepta[b]pyridine ring, and a dichlorophenyl group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the cyclohepta[b]pyridine ring and the introduction of the cyano and dichlorophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and dichlorophenyl groups play crucial roles in binding to target molecules, while the cyclohepta[b]pyridine ring provides structural stability and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL SULFANYL ACETIC ACID
- 6-(2,3-DIFLUOROPHENYL)-6,7,8,9-TETRAHYDRO-9-[(TRIISOPROPYLSILYL)OXY]-5H-CYCLOHEPTA[B]PYRIDIN-5-ONE
Uniqueness
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(3,4-DICHLOROPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17Cl2N3OS |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C19H17Cl2N3OS/c20-15-7-6-14(9-16(15)21)23-18(25)11-26-19-13(10-22)8-12-4-2-1-3-5-17(12)24-19/h6-9H,1-5,11H2,(H,23,25) |
InChI Key |
UKURBAOFWUKQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)

![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)


![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![6-Amino-4-(3-fluorophenyl)-3-phenyl-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11652556.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)
